Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Description
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1823230-11-0) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine scaffold with a tert-butyl carbamate protecting group and a ketone functionality at the 4-position. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{NO}_{3} $, derived from the structure O=C1CCC2C1CCN2C(=O)OC(C)(C)C . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for the development of bicyclic amine derivatives, due to its rigid structure and reactive oxo group, which facilitates further functionalization.
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZLZOHOCOQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Routes
Synthesis via Carbamate Ester Intermediates and Cyclization
One documented synthetic approach involves the preparation of tert-butyl carbamate esters as intermediates, followed by cyclization under thermal conditions to yield the target compound. This method is adapted from the synthesis of related hexahydroindole derivatives, which share structural similarities with the cyclopenta[b]pyrrole core.
Stepwise Procedure:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| A | 2-Furoyl chloride, tert-butyl alcohol, sodium azide, stirred at 25°C for 20 h, then refluxed under argon for 15 h | Formation of furan-2-ylcarbamic acid tert-butyl ester intermediate | 81% yield; white solid; mp 98-99°C |
| B | Furan-2-ylcarbamic acid tert-butyl ester, toluene, sodium hydroxide, potassium carbonate, tetrabutylammonium hydrogen sulfate, heated at 80°C | Alkylation with 4-bromo-2-methyl-1-butene to form tert-butyl N-(3-methyl-3-butenyl)-N-(2-furyl)carbamate | 91% yield; colorless oil |
| C | tert-butyl N-(3-methyl-3-butenyl)-N-(2-furyl)carbamate, toluene, heated at 160°C in a sealed tube under argon for 14 h | Thermal cyclization to form tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate | 70-75% yield; white solid; mp 112-113°C |
This method highlights the use of carbamate protection and controlled thermal cyclization to achieve the hexahydrocyclopenta[b]pyrrole structure with the 4-oxo group intact.
Analytical Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| Purity | ≥97% (commercial standard) |
| CAS Number | 1823230-11-0 |
| Physical State | White solid (post-purification) |
| Melting Point (related compound) | 112-113°C (for tert-butyl 3a-methyl-5-oxo-hexahydroindole-1-carboxylate) |
These data confirm the successful synthesis and isolation of the target compound or closely related analogs.
Additional Considerations
- The synthetic routes require careful control of reaction conditions, especially temperature and atmosphere (argon inert gas), to prevent decomposition or side reactions.
- The use of tert-butyl ester as a protecting group is advantageous due to its stability under basic and neutral conditions and facile removal if necessary.
- The cyclization step is critical and typically requires prolonged heating in a sealed vessel to achieve ring closure efficiently.
- The presence of sodium azide and other hazardous reagents necessitates strict safety protocols during synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .
Scientific Research Applications
It appears there may be a typo in the query. The correct chemical name is likely tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate.
tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a pyrrole-class heterocyclic aromatic organic compound with a cyclopentane ring fused with a pyrrole unit and a carboxylate group. It is used as a building block in chemistry for synthesis. Research indicates that the compound exhibits several biological activities, including antimicrobial and anticancer activity, and neuroprotective effects.
Biological Activities
Tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate interacts with molecular targets within cells, modulating biochemical pathways and cellular processes. The specific targets may include enzymes and receptors involved in metabolic regulation and cell signaling.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Neuroprotective | Protection against neuronal cell death |
Case Study 1: Antimicrobial Efficacy
A study showed that tert-butyl (3aS,6aR)-4-oxo demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that tert-butyl (3aS,6aR)-4-oxo induces apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in anticancer drug development.
Case Study 3: Neuroprotective Properties
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | 1823230-11-0 | $ \text{C}{12}\text{H}{17}\text{NO}_{3} $ | 239.27 | 4-oxo, tert-butyl carbamate |
| tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate | 2227206-12-2 | $ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{3} $ | 316.39 | 3-oxo, 5-benzyl |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | $ \text{C}{12}\text{H}{19}\text{NO}_{3} $ | 225.28 | 5-oxo, cis-configuration |
| tert-Butyl (3aS,6R,6aR)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate | N/A | $ \text{C}{12}\text{H}{21}\text{NO}_{3} $ | 227.30 | 6-hydroxy, stereospecific (3aS,6R,6aR) |
Key Observations :
- The target compound differs from cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) by the position of the oxo group (4- vs. 5-position) and reduced hydrogen count due to ring unsaturation .
- The hydroxy-substituted analog (tert-butyl 6-hydroxy derivative) exhibits hydrogen-bonding capability, unlike the oxo-containing compounds, which may influence solubility and crystallinity .
Physical and Chemical Properties
- Boiling Point and Density : The hydroxy-substituted analog (CAS: N/A) has a predicted boiling point of 327.9°C and density of 1.146 g/cm³ . The target compound likely has similar values due to its bicyclic structure, but the absence of a hydroxyl group may reduce polarity.
- Acidity (pKa) : The hydroxy analog has a pKa of 14.72, suggesting weak acidity . The oxo group in the target compound acts solely as a hydrogen-bond acceptor, influencing reactivity in basic or nucleophilic environments.
Reactivity and Functionalization Potential
- The 4-oxo group in the target compound is a reactive site for reductions (e.g., to alcohols) or condensations (e.g., with hydrazines to form hydrazones).
- In contrast, the benzyl-substituted analog (CAS: 2227206-12-2) may undergo deprotection or hydrogenolysis of the benzyl group, enabling access to secondary amines .
- The hydroxy-substituted analog can participate in etherification or esterification reactions, offering divergent synthetic pathways .
Biological Activity
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1701484-85-6) is a heterocyclic compound belonging to the pyrrole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Purity : ≥97%
- IUPAC Name : tert-butyl(3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Synthesis
The synthesis of this compound typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran under mild conditions using iron(III) chloride as a catalyst. This method allows for the formation of N-substituted pyrroles efficiently .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways and cellular processes. Although detailed mechanisms are still under investigation, preliminary studies indicate its potential as a bioactive molecule influencing metabolic pathways associated with disease states .
Antimicrobial Properties
Research has shown that pyrrole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens. In vitro studies suggest that this compound may inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular integrity or interfere with metabolic functions .
Anticancer Potential
The compound has also been explored for its potential anticancer properties. Pyrrole derivatives are known to exhibit cytotoxic effects against several cancer cell lines. Studies indicate that this compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed cytotoxic effects on human cancer cell lines with IC50 values indicating significant potency. |
| Study 3 | Explored structure-activity relationships (SAR) revealing modifications that enhance biological activity. |
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations .
- Engineering Controls: Conduct experiments in fume hoods with adequate airflow (≥0.5 m/s) to minimize inhalation risks. Ensure secondary containment to prevent environmental release .
- First Aid Measures:
Q. How is this compound synthesized, and what intermediates are critical?
Methodological Answer:
- Key Synthesis Steps:
- Intermediate Formation: React tert-butyl pyrrolidine carboxylate with cyclopentanone derivatives under catalytic conditions (e.g., DMAP, triethylamine) to form the hexahydrocyclopenta core .
- Oxidation: Introduce the 4-oxo group using mild oxidizing agents (e.g., PCC or TEMPO) to avoid over-oxidation .
- Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–20°C to stabilize the pyrrolidine nitrogen .
- Yield Optimization: Adjust stoichiometry (1.2–1.5 eq. of Boc₂O) and monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C-NMR: Identify pyrrolidine protons (δ 1.2–2.8 ppm) and carbonyl carbons (δ 170–175 ppm). Use DMSO-d6 as a solvent to resolve overlapping signals .
- HRMS: Confirm molecular weight (C₁₃H₂₀N₂O₃: 252.147 g/mol) with <2 ppm error .
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient (retention time: 8–10 min) .
Advanced Research Questions
Q. How can reaction mechanisms for derivative synthesis be elucidated using computational and experimental methods?
Methodological Answer:
- DFT Calculations: Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in nucleophilic substitutions at the carbonyl group .
- Kinetic Studies: Monitor reaction rates via in situ IR spectroscopy to identify rate-determining steps (e.g., Boc deprotection) .
- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways of the carboxylate group .
Q. How should researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to compare yields across studies, controlling for variables like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (5–10 mol%) .
- Replication Protocols: Standardize conditions (temperature: 25°C ± 1°C; inert atmosphere: Argon) and report detailed metadata (e.g., reagent lot numbers) .
- Sensitivity Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., pH, stirring rate) affecting yield variability .
Q. What methodologies assess the environmental fate of this compound and its degradation products?
Methodological Answer:
- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25°C and quantify degradation via LC-MS. Half-life in water: ~72 hours at pH 7 .
- Photolysis: Expose to UV light (λ = 254 nm) and identify byproducts (e.g., cyclopenta[b]pyrrole derivatives) using high-resolution orbitrap MS .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀ > 100 mg/L) and algae (EC₅₀ > 50 mg/L) following OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
